4-Nitrodiazoaminobenzene
Overview
Description
4-Nitrodiazoaminobenzene is an organic compound with the molecular formula C12H10N4O2. It is known for its distinctive orange to dark red crystalline appearance. This compound is a derivative of azobenzene and contains both nitro and diazoamino functional groups, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrodiazoaminobenzene can be synthesized through the diazotization of p-nitroaniline followed by coupling with aniline. The reaction typically involves the following steps :
- p-Nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with aniline to form this compound.
The reaction conditions include maintaining a low temperature during diazotization to prevent decomposition and ensuring a slightly acidic medium for the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Nitrodiazoaminobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diazoamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 4-aminoazobenzene.
Substitution: Depending on the nucleophile used, various substituted azobenzene derivatives can be formed.
Scientific Research Applications
4-Nitrodiazoaminobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various azobenzene derivatives, which are important in dye and pigment industries.
Biology: Its derivatives are studied for their potential use in biological imaging and as molecular switches.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to undergo photoisomerization.
Mechanism of Action
The mechanism of action of 4-nitrodiazoaminobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between trans and cis isomers. This property is utilized in various applications, including molecular switches and photoresponsive materials. The molecular targets and pathways involved in this process include the N=N double bond, which undergoes reversible isomerization .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar in structure but lacks the nitro group.
4-Nitroazobenzene: Contains a nitro group but lacks the diazoamino group.
4-Aminoazobenzene: Contains an amino group instead of a nitro group.
Uniqueness
4-Nitrodiazoaminobenzene is unique due to the presence of both nitro and diazoamino groups, which impart distinct chemical reactivity and photoisomerization properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-nitrophenyl)diazenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLPKIVQGJVXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290588 | |
Record name | 4-Nitrodiazoaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-75-2 | |
Record name | p-Nitrodiazoaminobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrodiazoaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrodiazoaminobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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